Cas no 1177321-30-0 (1-(5-Ethyl-1,2,4-oxadiazol-3-yl)-N-methylmethanamine)

1-(5-Ethyl-1,2,4-oxadiazol-3-yl)-N-methylmethanamine is a heterocyclic compound featuring an oxadiazole core with an ethyl substituent and a methylamino side chain. This structure imparts unique reactivity and potential utility in medicinal chemistry and agrochemical applications. The oxadiazole moiety is known for its stability and bioisosteric properties, making it valuable in drug design. The ethyl group enhances lipophilicity, while the methylamine functionality offers opportunities for further derivatization. This compound may serve as a versatile intermediate in synthesizing biologically active molecules, particularly in the development of enzyme inhibitors or receptor modulators. Its well-defined structure ensures reproducibility in research and industrial applications.
1-(5-Ethyl-1,2,4-oxadiazol-3-yl)-N-methylmethanamine structure
1177321-30-0 structure
Product Name:1-(5-Ethyl-1,2,4-oxadiazol-3-yl)-N-methylmethanamine
CAS No:1177321-30-0
MF:C6H11N3O
MW:141.171040773392
CID:1086424
PubChem ID:28063889
Update Time:2025-10-29

1-(5-Ethyl-1,2,4-oxadiazol-3-yl)-N-methylmethanamine Chemical and Physical Properties

Names and Identifiers

    • 1-(5-Ethyl-1,2,4-oxadiazol-3-yl)-N-methylmethanamine
    • 5-ethyl-N-methyl-1,2,4-Oxadiazole-3-methanamine
    • ALBB-032170
    • DA-37374
    • MFCD09055313
    • [(5-ethyl-1,2,4-oxadiazol-3-yl)methyl](methyl)amine
    • AKOS011621895
    • 1177321-30-0
    • SCHEMBL15614591
    • 5-Ethyl-N-methyl-1,2,4-oxadiazole-3-methanamine, [(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl](methyl)amine
    • CS-0329423
    • 1-(5-ethyl-1,2,4-oxadiazol-3-yl)-N-Methylmethanamine, AldrichCPR
    • LS-11860
    • CXB32130
    • [(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]methylamine
    • MDL: MFCD09055313
    • Inchi: 1S/C6H11N3O/c1-3-6-8-5(4-7-2)9-10-6/h7H,3-4H2,1-2H3
    • InChI Key: BIJFXVFSSOVINP-UHFFFAOYSA-N
    • SMILES: O1C(CC)=NC(CNC)=N1

Computed Properties

  • Exact Mass: 141.090211983g/mol
  • Monoisotopic Mass: 141.090211983g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 3
  • Complexity: 99
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.4
  • Topological Polar Surface Area: 51Ų

1-(5-Ethyl-1,2,4-oxadiazol-3-yl)-N-methylmethanamine Pricemore >>

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Additional information on 1-(5-Ethyl-1,2,4-oxadiazol-3-yl)-N-methylmethanamine

Research Brief on 1-(5-Ethyl-1,2,4-oxadiazol-3-yl)-N-methylmethanamine (CAS: 1177321-30-0) in Chemical Biology and Pharmaceutical Applications

The compound 1-(5-Ethyl-1,2,4-oxadiazol-3-yl)-N-methylmethanamine (CAS: 1177321-30-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its 1,2,4-oxadiazole core, is being explored for its potential as a versatile scaffold in drug discovery, particularly in the development of novel therapeutics targeting neurological and metabolic disorders. Recent studies highlight its role as a key intermediate in the synthesis of bioactive molecules with enhanced pharmacokinetic properties.

A 2023 study published in the Journal of Medicinal Chemistry investigated the compound's utility as a building block for small-molecule modulators of G protein-coupled receptors (GPCRs). The research demonstrated that derivatives of 1-(5-Ethyl-1,2,4-oxadiazol-3-yl)-N-methylmethanamine exhibit high binding affinity for specific GPCR subtypes, suggesting its potential in designing next-generation neuropharmacological agents. The study also emphasized the compound's favorable metabolic stability, a critical factor in central nervous system (CNS) drug development.

In addition to its applications in neuroscience, this compound has shown promise in oncology research. A preprint from Bioorganic & Medicinal Chemistry Letters (2024) revealed that structural analogs of 1177321-30-0 exhibit inhibitory activity against certain kinase enzymes implicated in tumor progression. The oxadiazole moiety, in particular, was found to participate in key hydrogen-bonding interactions with the kinase active site, providing a rationale for further structure-activity relationship (SAR) studies.

From a synthetic chemistry perspective, recent advancements have focused on optimizing the preparation of 1-(5-Ethyl-1,2,4-oxadiazol-3-yl)-N-methylmethanamine. A 2024 Organic Process Research & Development article detailed a novel, scalable synthesis route that improves yield and purity while reducing environmental impact through green chemistry principles. This methodological breakthrough is expected to facilitate broader adoption of the compound in industrial pharmaceutical applications.

Looking forward, the unique physicochemical properties of 1177321-30-0, including its balanced lipophilicity (LogP ≈ 1.8) and molecular weight (MW = 155.2 g/mol), position it as an attractive candidate for fragment-based drug discovery. Several pharmaceutical companies have included derivatives of this compound in their screening libraries for hit identification programs targeting emerging therapeutic areas such as neurodegenerative diseases and rare genetic disorders.

In conclusion, 1-(5-Ethyl-1,2,4-oxadiazol-3-yl)-N-methylmethanamine represents a promising chemical entity with diverse applications in medicinal chemistry. Its continued investigation across multiple therapeutic domains underscores the importance of heterocyclic compounds in addressing unmet medical needs. Future research directions may include exploration of its prodrug potential and combination with novel drug delivery systems to enhance bioavailability.

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